Sarecycline Hydrochloride Drug Interaction Technical Support Center

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Compound of Interest		
Compound Name:	Sarecycline Hydrochloride	
Cat. No.:	B610692	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on **sarecycline hydrochloride** drug interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which **sarecycline hydrochloride** is involved in drugdrug interactions?

A1: The primary mechanism identified for **sarecycline hydrochloride**'s drug-drug interactions is the inhibition of P-glycoprotein (P-gp).[1][2] In vitro studies have shown that sarecycline is a P-gp inhibitor, which can lead to increased concentrations of co-administered drugs that are P-gp substrates.[1][2]

Q2: Does sarecycline hydrochloride affect Cytochrome P450 (CYP) enzymes?

A2: No, in vitro studies indicate that sarecycline does not inhibit major CYP isoenzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4/5.[1][2] Furthermore, it does not induce CYP1A2, CYP2B6, or CYP3A4/5.[1][2] Metabolism of sarecycline by human liver microsome enzymes is minimal (<15%).[3][4][5]

Q3: What are the known clinically significant drug interactions with **sarecycline hydrochloride**?



A3: Clinically significant interactions have been observed or are anticipated with the following drug classes:

- P-glycoprotein (P-gp) Substrates: Increased concentrations of P-gp substrates (e.g., digoxin) are possible.[1][6]
- Oral Retinoids (e.g., isotretinoin, acitretin): Co-administration should be avoided due to an
 increased risk of intracranial hypertension (pseudotumor cerebri).[1][5][7]
- Anticoagulants (e.g., warfarin): Sarecycline may enhance the anticoagulant effect, necessitating a potential reduction in the anticoagulant dosage.[8][9]
- Penicillin: The bactericidal action of penicillin may be interfered with by tetracycline-class drugs like sarecycline.[1][8][10]
- Antacids and Iron Preparations: Preparations containing aluminum, calcium, magnesium, bismuth subsalicylate, and iron can impair the absorption of sarecycline, reducing its efficacy.
 [5][7][11]

Q4: Is it safe to co-administer sarecycline hydrochloride with oral contraceptives?

A4: Co-administration of sarecycline with a combination oral contraceptive containing ethinyl estradiol and norethindrone acetate has not been shown to have a clinically significant effect on the efficacy of the oral contraceptive.[7] However, pharmacokinetic studies have shown a slight increase in the systemic exposure of the contraceptive hormones.[1][4][12]

Troubleshooting Guide for Experimental Studies

Issue: Inconsistent results in P-gp substrate interaction studies.

- Possible Cause: Variability in the timing of sample collection.
- Troubleshooting Step: Ensure that plasma and urine samples for the P-gp substrate are
 collected for a duration that covers at least one half-life of the substrate to accurately assess
 the effect of sarecycline on its elimination.[12]

Issue: Unexpected variability in pharmacokinetic parameters of sarecycline.



- Possible Cause: Concomitant use of antacids or iron supplements by study subjects.
- Troubleshooting Step: Implement a strict protocol that separates the administration of sarecycline and any products containing polyvalent cations (e.g., antacids, iron supplements) by at least 2 to 4 hours.[11]

Issue: Observing signs of intracranial hypertension in animal studies.

- Possible Cause: Co-administration with a retinoid.
- Troubleshooting Step: Review the study protocol to ensure that oral retinoids are not being co-administered with sarecycline, as this is a known contraindication.[5][7]

Quantitative Data Summary

The following tables summarize the quantitative data from key drug interaction studies involving sarecycline hydrochloride.

Table 1: Effect of Sarecycline on the Pharmacokinetics of an Oral Contraceptive

Pharmacokinetic Parameter	Ethinyl Estradiol (EE)	Norethindrone (NE)
Cmax Increase	14%	18%
AUCtau Increase	11%	23%

Data from a study involving coadministration of SEYSARA with a combination oral contraceptive (ethinyl estradiol 20 mcg + norethindrone acetate 1 mg).[1][4][12]

Table 2: Effect of Sarecycline on the Pharmacokinetics of a P-gp Substrate



Pharmacokinetic Parameter	Digoxin
Cmax Increase	26%
AUCtau Change	No significant change
Data from a study involving co-administration of a single 150 mg dose of SEYSARA with digoxin. [1][12]	

Detailed Experimental Protocols

Protocol 1: In Vivo Study of Sarecycline's Effect on Oral Contraceptive Pharmacokinetics

- Objective: To evaluate the effect of multiple doses of sarecycline on the steady-state pharmacokinetics of a combination oral contraceptive.
- Study Design: An open-label, one-sequence, two-period crossover study in healthy female subjects of non-childbearing potential.
- Methodology:
 - Period 1 (Reference): Subjects receive a combination oral contraceptive (e.g., ethinyl estradiol 20 mcg + norethindrone acetate 1 mg) once daily for a full 28-day cycle to reach steady-state. Pharmacokinetic blood samples are collected over a 24-hour dosing interval on Day 21.
 - Washout Period: A washout period is not applicable in this one-sequence design.
 - Period 2 (Test): Subjects continue to receive the oral contraceptive daily and begin coadministration of sarecycline (150 mg) once daily for a specified duration (e.g., 10-12 days). On the final day of co-administration, pharmacokinetic blood samples are collected over a 24-hour dosing interval.
 - Sample Analysis: Plasma concentrations of ethinyl estradiol and norethindrone are determined using a validated LC-MS/MS method.



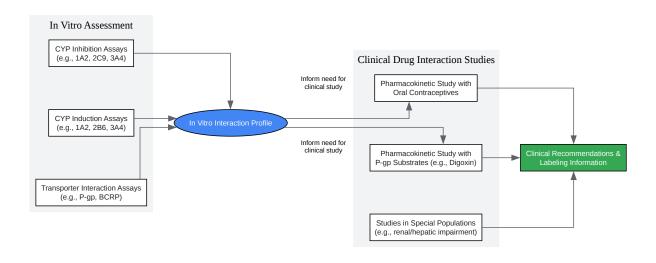
 Pharmacokinetic Analysis: Cmax, AUCtau, and other relevant pharmacokinetic parameters are calculated for both periods and compared.

Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay

- Objective: To determine the inhibitory potential of sarecycline on P-gp mediated transport.
- System: A cell-based assay using a cell line overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1 cells).
- Methodology:
 - Cell Culture: Culture the P-gp overexpressing cells on permeable supports to form a confluent monolayer.
 - Transport Assay:
 - Add a known P-gp substrate (e.g., digoxin) to the apical side of the cell monolayer.
 - In parallel experiments, add the P-gp substrate along with varying concentrations of sarecycline to the apical side.
 - Include a positive control inhibitor (e.g., verapamil).
 - Sample Collection: At specified time points, collect samples from the basolateral side to measure the amount of the P-gp substrate that has been transported across the cell monolayer.
 - Analysis: Quantify the concentration of the P-gp substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
 - Data Interpretation: Calculate the efflux ratio in the absence and presence of sarecycline.
 A decrease in the efflux ratio with increasing concentrations of sarecycline indicates P-gp inhibition. Determine the IC50 value for sarecycline's inhibition of P-gp.[12]

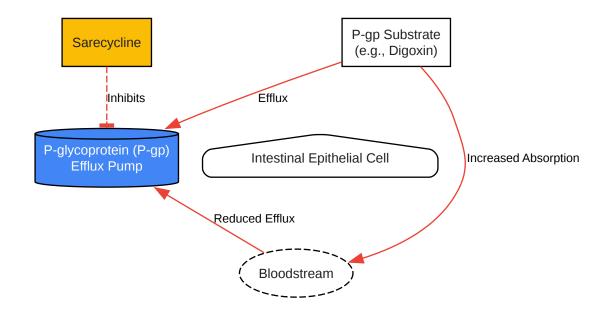
Visualizations





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Caption: Workflow for assessing sarecycline's drug interaction potential.



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Caption: Mechanism of P-gp inhibition by sarecycline.

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References

- 1. Seysara (Sarecycline Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Sarecycline: First Global Approval PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. DailyMed SEYSARA- sarecycline hydrochloride tablet, coated [dailymed.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
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